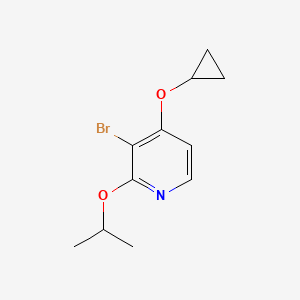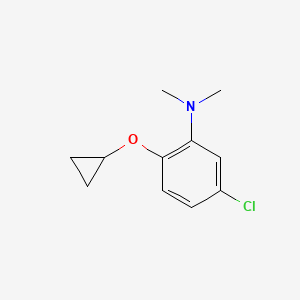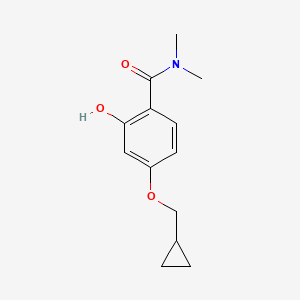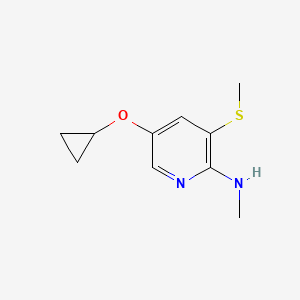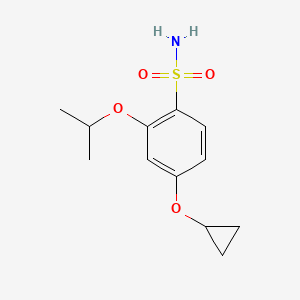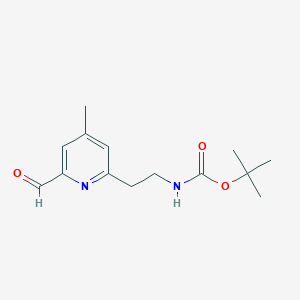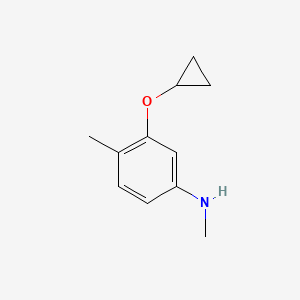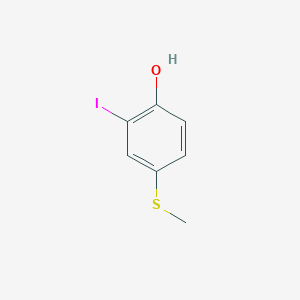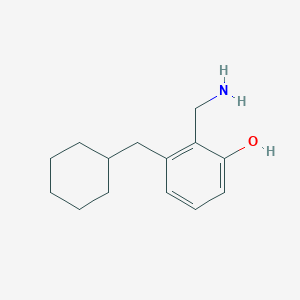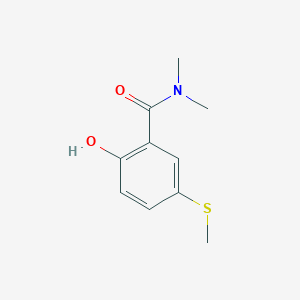
3-Ethyl-5-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-hydroxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of an ethyl group at the third position and a hydroxyl group at the fifth position on the benzene ring. It is a white crystalline solid that is slightly soluble in water and soluble in organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-hydroxybenzamide typically involves the reaction of 3-ethyl-5-hydroxybenzoic acid with ammonia or an amine under appropriate conditions. One common method is the use of a coupling agent such as EDC·HCl in the presence of a solvent like DMF at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Friedel-Crafts alkylation using alkyl halides and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: 3-Ethyl-5-hydroxybenzaldehyde or 3-Ethyl-5-hydroxybenzoic acid.
Reduction: 3-Ethyl-5-hydroxybenzylamine.
Substitution: Various substituted benzamides depending on the substituent used.
Aplicaciones Científicas De Investigación
3-Ethyl-5-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. Its thrombin-inhibitory activity is due to its binding to the active site of thrombin, preventing the conversion of fibrinogen to fibrin .
Comparación Con Compuestos Similares
Benzamide: The simplest amide derivative of benzoic acid.
3-Ethylbenzamide: Lacks the hydroxyl group at the fifth position.
5-Hydroxybenzamide: Lacks the ethyl group at the third position.
Comparison: 3-Ethyl-5-hydroxybenzamide is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the ethyl group influences its steric and electronic characteristics.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3-ethyl-5-hydroxybenzamide |
InChI |
InChI=1S/C9H11NO2/c1-2-6-3-7(9(10)12)5-8(11)4-6/h3-5,11H,2H2,1H3,(H2,10,12) |
Clave InChI |
TYYDZFHNWPKJSP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


